molecular formula C19H34O3 B1229525 Methyl 12-oxooctadec-10-enoate

Methyl 12-oxooctadec-10-enoate

Cat. No.: B1229525
M. Wt: 310.5 g/mol
InChI Key: OHJIOGJOUIOUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 12-oxooctadec-10-enoate is a compound with the molecular formula C19H34O3 It is a derivative of octadecenoic acid and is characterized by the presence of a keto group at the 12th position and a double bond at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-oxooctadec-10-enoate typically involves the oxidation of 10-octadecenoic acid methyl ester. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at a specific temperature to ensure the selective formation of the keto group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic oxidation processes. These processes often employ metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-oxooctadec-10-enoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 12-hydroxy-10-octadecenoic acid methyl ester.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 12-hydroxy-10-octadecenoic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 12-oxooctadec-10-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its interaction with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of Methyl 12-oxooctadec-10-enoate involves its interaction with specific molecular targets and pathways. One notable pathway is the activation of transient receptor potential vanilloid 1 (TRPV1), which plays a role in energy metabolism and thermogenesis. The compound can enhance noradrenaline turnover in adipose tissues, leading to increased energy expenditure and potential anti-obesity effects .

Comparison with Similar Compounds

  • 10-Octadecenoic acid methyl ester
  • 9,12-Octadecadienoic acid methyl ester
  • 9-Octadecenoic acid methyl ester

Comparison: Methyl 12-oxooctadec-10-enoate is unique due to the presence of both a keto group and a double bond, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 10-Octadecenoic acid methyl ester and 9,12-Octadecadienoic acid methyl ester lack the keto group, resulting in different chemical properties and applications .

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 12-oxooctadec-10-enoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h13,16H,3-12,14-15,17H2,1-2H3

InChI Key

OHJIOGJOUIOUTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C=CCCCCCCCCC(=O)OC

Synonyms

methyl-12-oxo-trans-10-octadecenoate

Origin of Product

United States

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